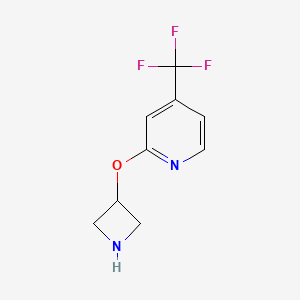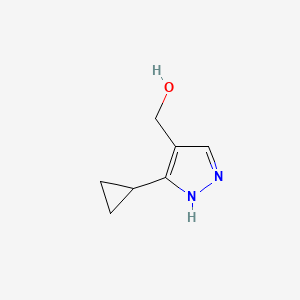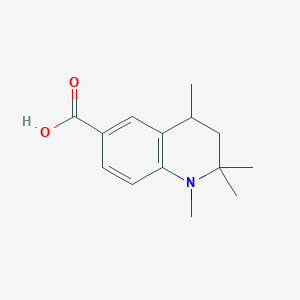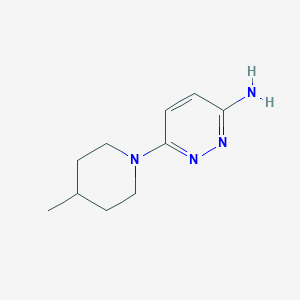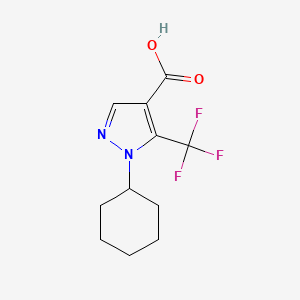
1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CFTPCA) is a trifluoromethylated cyclohexylpyrazole derivative that has been used in a variety of scientific research applications. CFTPCA is an organic compound with a molecular formula of C10H14F3N3O2 and a molecular weight of 265.24 g/mol. It has a melting point of 172.7°C and a boiling point of 287.2°C. CFTPCA is a colorless solid that is soluble in water and ethanol, and it has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: is a valuable intermediate in medicinal chemistry for designing and synthesizing new pharmaceutical compounds. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of potential drug candidates. This compound can be utilized to create small molecule libraries, which are essential for high-throughput screening in drug discovery programs .
Agriculture: Pesticide Development
In agriculture, this compound’s derivatives could be explored for their potential as novel pesticides. The pyrazole moiety is known for its role in the development of herbicides and insecticides. Researchers can modify the carboxylic acid group to produce compounds with specific activities against a range of phytopathogenic fungi and pests .
Material Science: Polymer Synthesis
The carboxylic acid functionality of this compound allows it to act as a monomer in polymer synthesis. It can be incorporated into polymers to impart unique properties such as increased resistance to degradation or improved mechanical strength. This is particularly useful in creating materials for specialized applications like aerospace or electronics .
Environmental Science: Pollutant Remediation
Derivatives of this compound could be synthesized for use in environmental science, particularly in the remediation of pollutants. The fluorinated groups may interact with various contaminants, aiding in their breakdown or sequestration. This application is crucial for developing more effective and environmentally friendly cleanup methods.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound can be used to study enzyme inhibition. The pyrazole ring can mimic the transition state of enzymatic reactions, making it a potential inhibitor for enzymes like cyclooxygenases or kinases. This is important for understanding disease mechanisms and developing targeted therapies .
Pharmacology: Pharmacokinetic Modulation
The trifluoromethyl group in this compound is known to influence the pharmacokinetic properties of drugs. It can be used to modify the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmacological agents. This application is vital for optimizing the efficacy and safety of new medications .
properties
IUPAC Name |
1-cyclohexyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYZOBKJYPYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729152 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
786727-04-6 | |
| Record name | 1-Cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
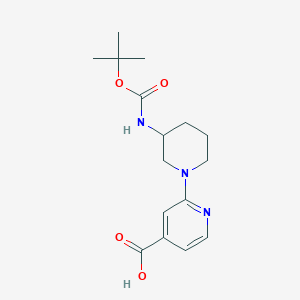
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)

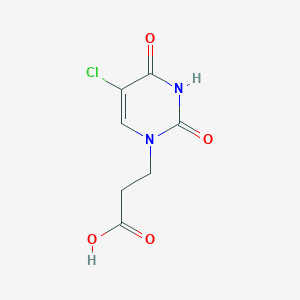
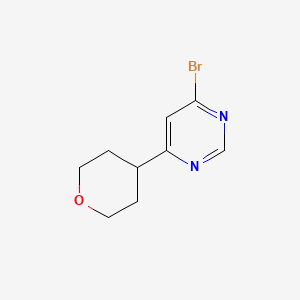


![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
